Cas no 926-62-5 (Isobutylmagnesium Bromide)

Isobutylmagnesium Bromide structure
Isobutylmagnesium Bromide structure
상품 이름:Isobutylmagnesium Bromide
CAS 번호:926-62-5
MF:C4H9BrMg
메가와트:161.323261022568
MDL:MFCD00075126
CID:803544
PubChem ID:24860530

Isobutylmagnesium Bromide 화학적 및 물리적 성질

이름 및 식별자

    • Magnesium,bromo(2-methylpropyl)-
    • Isobutylmagnesium Bromide
    • ISO-BUTYLMAGNESIUM BROMIDE
    • ISOBUTYLMAGNESIUM BROMIDE 1M THF
    • Isobutylmagnesium Bromide, 1.0 M solution in THF, SpcSeal
    • Isobutylmagnesium bromide, 2.0 M solution in diethyl ether, SpcSeal
    • magnesium,2-methanidylpropane,bromide
    • 2.0 M solution in diethyl ether, MkSeal
    • iBuMgBr solution
    • Isobutylmagnesium bromide, 2M solution in diethyl ether, AcroSeal(R)
    • isobutylmagnesiumbromide
    • bromo(isobutyl)magnesium
    • iso-butymagnesium bromide
    • isobutyl-magnesium bromide
    • isobutyl magnesium bromide
    • Iso-butyl magnesium bromide
    • 2-methylpropylmagnesiumbromide
    • bromo(2-methylpropyl)magnesium
    • CMWBEISSZHZIMU-UHFFFAOYSA-M
    • OR52618
    • OR320117
    • OR320118
    • Isobutylmagne
    • Bromoisobutylmagnesium
    • Isobutylmagnesium bromide, 1.0 M in THF
    • Bromo(2-methylpropyl)magnesium (ACI)
    • Isobutylmagnesium bromide (6CI)
    • Magnesium, bromoisobutyl- (7CI, 8CI)
    • 2-Methyl-1-propyl magnesium bromide
    • 2-Methylpropylmagnesium bromide
    • MDL: MFCD00075126
    • 인치: 1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q;;+1/p-1
    • InChIKey: CMWBEISSZHZIMU-UHFFFAOYSA-M
    • 미소: Br[Mg]CC(C)C

계산된 속성

  • 정밀분자량: 159.97400
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 6
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 15
  • 총 키 단위 수량: 3
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 0.941 g/mL at 25 °C
  • 융해점: 51-53 ºC
  • 비등점: 122-123 ºC (0.2 Torr)
  • 플래시 포인트: 화씨 온도: -29.2°f
    섭씨: -34°c
  • PSA: 0.00000
  • LogP: 2.45560
  • 농도: 2.0 M in diethyl ether
  • 용해성: 미확정

Isobutylmagnesium Bromide 보안 정보

Isobutylmagnesium Bromide 세관 데이터

  • 세관 번호:2931900090
  • 세관 데이터:

    중국 세관 번호:

    2931900090

    개요:

    기타 유기-무기화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독관리조건: AB(입국화물통관표, 출국화물통관표).최혜국 대우관세: 6.5%. 일반관세: 30.0%

    요약:

    2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).최혜국 대우관세: 6.5%. 일반관세: 30.0%

Isobutylmagnesium Bromide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
D754975-250g
Isobutylmagnesium Bromide
926-62-5 95%
250g
$185 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I812120-500ml
Isobutylmagnesium Bromide
926-62-5 2.0 M solution in diethyl ether, MkSeal
500ml
¥816.00 2022-01-11
TRC
B700173-100ml
Isobutylmagnesium Bromide
926-62-5
100ml
170.00 2021-08-16
abcr
AB137320-250 g
Isobutylmagnesium bromide (17% in Tetrahydrofuran, ca. 1mol /L); .
926-62-5
250 g
€207.50 2023-07-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
338257-100ML
926-62-5
100ML
¥1248.97 2023-01-17
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0136530023- 500ml
Isobutylmagnesium Bromide
926-62-5
500ml
¥ 644.7 2021-05-18
Cooke Chemical
A5019412-500ML
Isobutylmagnesium Bromide
926-62-5 1.0MinTHF
500ml
RMB 359.20 2025-02-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
338257-100l
Isobutylmagnesium Bromide
926-62-5
100l
¥1405.52 2024-12-20
TRC
B700173-10ml
Isobutylmagnesium Bromide
926-62-5
10ml
45.00 2021-08-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I81400-100ml
ISOBUTYLMAGNESIUM BROMIDE
926-62-5 2.0 M solution in diethyl ether, Acseal
100ml
¥268.0 2023-09-07

Isobutylmagnesium Bromide 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
참조
Pheromone synthesis. Part 261: Synthesis of four pyrazines produced by females of the Korean apricot wasp, Eurytoma maslovskii
Mori, Kenji; Yang, Chang Yeol, Tetrahedron, 2017, 73(32), 4766-4769

합성회로 2

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  40 min, rt; 1 h, rt; 20 h, rt
참조
Practical large-scale production of dihydrocapsiate, a nonpungent capsaicinoid-like substance
Kurosawa, Wataru; Nakano, Takashi; Amino, Yusuke, Bioscience, 2017, 81(2), 211-221

합성회로 3

반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, reflux; 4 h, reflux
참조
Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane
Tejo, Ciputra; See, Yang Feng Anders; Mathiew, Mitch; Chan, Philip Wai Hong, Organic & Biomolecular Chemistry, 2016, 14(3), 844-848

합성회로 4

반응 조건
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  heated; 10 °C; overnight, rt
참조
Iron-Catalyzed Cross-Coupling of Thioesters and Organomanganese Reagents
Geiger, Valentin Jacob ; Lefevre, Guillaume; Fleischer, Ivana, Chemistry - A European Journal, 2022, 28(62),

합성회로 5

반응 조건
참조
Stereospecific Construction of Quaternary Carbon Stereocenters from Quaternary Carbon Stereocenters
Patel, Kaushalendra; Lanke, Veeranjaneyulu; Marek, Ilan, Journal of the American Chemical Society, 2022, 144(16), 7066-7071

합성회로 6

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  40 - 45 °C; 2 h, 45 °C
참조
Method for preparing 2-alkylthiazole compound with 2-(alkylthio)thiazole as starting material
, China, , ,

합성회로 7

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
참조
Iridium-Catalyzed C(sp3)-H Borylation Using Silyl-Bipyridine Pincer Ligands
Kawazu, Ryohei; Torigoe, Takeru ; Kuninobu, Yoichiro, Angewandte Chemie, 2022, 61(22),

합성회로 8

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
참조
Silver-promoted cascade radical cyclization of γ,δ-unsaturated oxime esters with P(O)H compounds: synthesis of phosphorylated pyrrolines
Chen, Chen; Bao, Yinwei; Zhao, Jinghui; Zhu, Bolin, Chemical Communications (Cambridge, 2019, 55(97), 14697-14700

합성회로 9

반응 조건
1.1 Reagents: Magnesium
참조
Rhodium-Catalyzed Enantioselective Addition of Tricyclopropylboroxin to N-Sulfonylimines
Nishimura, Takahiro; Nagai, Tomotaka; Takechi, Ryosuke; Ebe, Yusuke, Synthesis, 2016, 48(16), 2612-2618

합성회로 10

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  1 h, 60 °C
참조
Synthesis of ent-BE-43547A1 reveals a potent hypoxia-selective anticancer agent and uncovers the biosynthetic origin of the APD-CLD natural products
Villadsen, Nikolaj L.; Jacobsen, Kristian M. ; Keiding, Ulrik B.; Weibel, Esben T.; Christiansen, Bjoern; et al, Nature Chemistry, 2017, 9(3), 264-272

합성회로 11

반응 조건
1.1 Reagents: Magnesium Solvents: Diethyl ether
참조
Synthesis and Biological Evaluation of 3-cyano-4H-chromene Derivatives Bearing Carbamate Functionality
Boukattaya, Fatma; Daoud, Amal; Boeda, Fabien; Pearson-Long, Morwenna S. M.; Gharsallah, Neji; et al, Medicinal Chemistry (Sharjah, 2019, 15(3), 257-264

합성회로 12

반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1.5 h, 60 °C
참조
One-Pot Synthesis of 4-Quinolone via Iron-Catalyzed Oxidative Coupling of Alcohol and Methyl Arene
Lee, Seok Beom; Jang, Yoonkyung; Ahn, Jiwon; Chun, Simin; Oh, Dong-Chan ; et al, Organic Letters, 2020, 22(21), 8382-8386

합성회로 13

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  0 °C
참조
Syntheses and characterization of molecular weight enlarged olefin metathesis pre-catalysts
Keraani, Adel; Nasser, Ghassan; Shahane, Saurabh; Renouard, Thierry; Bruneau, Christian ; et al, Comptes Rendus Chimie, 2017, 20(7), 717-723

합성회로 14

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 2 h, 50 °C
참조
Enantioselective preparation of chromanone derivatives by metal-free catalytic hydrogenation
, China, , ,

합성회로 15

반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  55 °C; 55 - 60 °C; 55 - 60 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  -10 - -5 °C; 1 h, -10 - -5 °C
참조
Preparation of alkylaniline compounds
, China, , ,

합성회로 16

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; rt → reflux; 90 min, reflux
참조
Total synthesis and biological evaluation of rakicidin A and discovery of a simplified bioactive analog
Tsakos, Michail; Clement, Lise L.; Schaffert, Eva S.; Olsen, Frank N.; Rupiani, Sebastiano; et al, Angewandte Chemie, 2016, 55(3), 1030-1035

합성회로 17

반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ,  Water ;  0 °C; 30 min, rt; 15 min, reflux
참조
Design, synthesis and antimalarial evaluation of novel thiazole derivatives
Bueno, Jose Maria; Carda, Miguel; Crespo, Benigno; Cunat, Ana Carmen; de Cozar, Cristina; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(16), 3938-3944

합성회로 18

반응 조건
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 1 h, rt
참조
One-step Asymmetric Construction of 1,4-Stereocenters via Tandem Mannich-Isomerization Reactions Mediated by a Dual-functional Betaine Catalyst
Deng, Yu; Shi, Xiaohuo; Shi, Guangfa; Lu, Xingyu; Luo, Jisheng ; et al, JACS Au, 2022, 2(12), 2678-2685

합성회로 19

반응 조건
1.1 Reagents: Magnesium ;  rt
참조
Novel method for preparing repaglinide intermediate (3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine) by subjecting o-fluorobenzonitrile to Grignard reaction, condensation reaction and reduction reaction
, China, , ,

합성회로 20

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  70 °C; 70 °C → rt; rt; 2 h, rt
참조
Palladium-catalyzed intramolecular reductive olefin hydrocarbonation: benzylic hydrogen serving as a new hydrogen donor
Dong, Xu; Cui, Jie; Song, Jian; Han, Ying; Liu, Qing; et al, Chemical Communications (Cambridge, 2017, 53(36), 4903-4906

Isobutylmagnesium Bromide Preparation Products

Isobutylmagnesium Bromide 관련 문헌

  • 1. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites
    James E. Jeffery,Frank Kerrigan,Thomas K. Miller,Graham J. Smith,Gerald B. Tometzki J. Chem. Soc. Perkin Trans. 1 1996 2583
  • Rodney A. Fernandes,Naveen Chandra,Ashvin J. Gangani New J. Chem. 2020 44 17616
  • 3. Synthesis of sphingosine relatives. Part 22. Synthesis of sulfobacin A, B and flavocristamide A, new sulfonolipids isolated from Chryseobacterium sp.
    Hirosato Takikawa,Dai Nozawa,Akihiro Kayo,Shin-etsu Muto,Kenji Mori J. Chem. Soc. Perkin Trans. 1 1999 2467
  • 4. 466. Synthetical studies on terpenoids. Part II. The structure of “tagetone.”
    E. E. Boehm,V. Thaller,M. C. Whiting J. Chem. Soc. 1963 2535
  • 5. Action of grignard reagents and dialkylcadmiums on alkylquinolinium and alkylisoquinolinium salts. A relation between the basic strength of anions and their orientation in nuclear substitution reactions
    William Bradley,Stanley Jeffrey J. Chem. Soc. 1954 2770

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:926-62-5)ISOBUTYLMAGNESIUM BROMIDE
sfd6870
순결:99%
재다:200kg
가격 ($):문의